molecular formula C27H22ClN3O3 B4590392 N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE

N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE

Cat. No.: B4590392
M. Wt: 471.9 g/mol
InChI Key: BGFLDJKUJOIDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, isoquinoline derivatives, and acetic anhydride. The reaction conditions may involve:

    Step 1: Nitration of 4-chloroaniline to form 4-chloronitrobenzene.

    Step 2: Reduction of 4-chloronitrobenzene to 4-chloroaniline.

    Step 3: Condensation of 4-chloroaniline with isoquinoline derivatives under acidic or basic conditions.

    Step 4: Acetylation of the resulting compound with acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Catalytic hydrogenation: for reduction steps.

    Continuous flow reactors: for condensation and acetylation steps.

    Purification techniques: such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to altered cellular responses.

    Signal Transduction Pathways: Modulation of intracellular signaling pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Isoquinoline Derivatives: Compounds with isoquinoline structures, such as papaverine and berberine.

Uniqueness

N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and isoquinoline derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3/c28-20-9-11-21(12-10-20)29-25(32)17-31-24-8-4-3-7-22(24)23(15-26(31)33)27(34)30-14-13-18-5-1-2-6-19(18)16-30/h1-12,15H,13-14,16-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFLDJKUJOIDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 5
N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE

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